

# A Technical Guide to the Physical and Chemical Properties of 2-Aminopyrimidine

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## Compound of Interest

Compound Name: 2-Aminopyrimidine

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## Introduction

**2-Aminopyrimidine** is a heterocyclic aromatic organic compound featuring a pyrimidine ring substituted with an amino group at the second position.<sup>[1]</sup> This molecule is of significant interest in medicinal chemistry and materials science, serving as a crucial building block for a wide array of functional molecules.<sup>[2]</sup> Its derivatives are known to possess diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.<sup>[1][3]</sup> Notably, the **2-aminopyrimidine** scaffold is a core component of several approved kinase inhibitor drugs, such as Imatinib and Palbociclib, highlighting its importance in drug discovery and development.<sup>[3]</sup> This guide provides an in-depth overview of the core physical, chemical, and structural properties of **2-aminopyrimidine**, along with key experimental protocols for its synthesis and analysis.

## Section 1: Physical and Chemical Properties

**2-Aminopyrimidine** typically appears as a white, off-white, or light yellow crystalline solid or powder at room temperature. It is an aromatic heterocyclic amine with a molecular formula of  $C_4H_5N_3$  and a molecular weight of approximately 95.11 g/mol. The molecule's structure, featuring both hydrogen bond donors (the amino group) and acceptors (the ring nitrogens), dictates its physical properties, including its melting point and solubility.

Table 1: Core Physical and Chemical Properties of **2-Aminopyrimidine**

Property	Value	References
Molecular Formula	C4H5N3	
Molecular Weight	95.10 g/mol	
Appearance	White to light yellow crystalline powder/solid	
Melting Point	122-127 °C	
Boiling Point	158 °C @ 186 mbar (139.5 mmHg)	
Density	1.129 g/cm <sup>3</sup>	
pKa	3.45 @ 20 °C	
Flash Point	103 °C	
Vapor Pressure	0.24 mmHg	

## Section 2: Solubility

The solubility of **2-aminopyrimidine** is influenced by its ability to form hydrogen bonds. It is moderately soluble in water and shows good solubility in polar organic solvents like ethanol, methanol, acetone, and chloroform. Conversely, it is only slightly soluble in less polar solvents such as ether and benzene and is poorly soluble in non-polar solvents. Solubility is dependent on both temperature and the pH of the solution.

Table 2: Molar Solubility (x1) of **2-Aminopyrimidine** in Various Organic Solvents

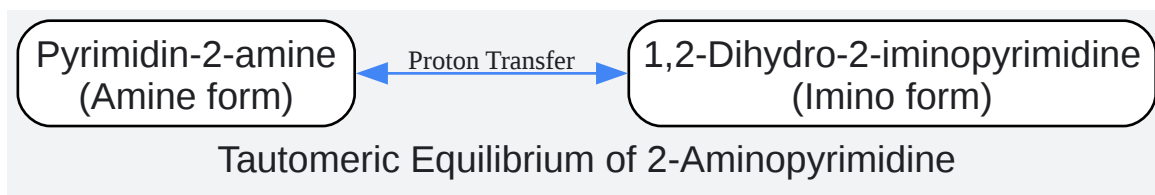
Temperature (K)	Methanol	Ethanol	n-Propanol	Isopropanol	n-Butanol
272.65	0.0469	0.0241	0.0211	0.0163	0.0173
277.85	0.0553	0.0284	0.0246	0.0191	0.0203
283.05	0.0653	0.0335	0.0287	0.0224	0.0238
288.25	0.0772	0.0396	0.0336	0.0263	0.0279
293.45	0.0913	0.0468	0.0393	0.0309	0.0327
298.65	0.1081	0.0554	0.0460	0.0362	0.0383
303.85	0.1281	0.0657	0.0538	0.0425	0.0448
309.05	0.1519	0.0781	0.0631	0.0499	0.0524
314.25	0.1798	0.0928	0.0739	0.0586	0.0614
319.45	0.2128	0.1104	0.0866	0.0688	0.0719
323.35	0.2411	0.1258	0.0975	0.0776	0.0811

Data adapted from a study by Liu et al. (2025), which provides solubility data in 17 different organic solvents.

## Section 3: Structural Properties and Tautomerism

The solid-state structure of **2-aminopyrimidine** has been determined by single-crystal X-ray diffraction. It crystallizes in the orthorhombic space group *Pcab*. A key feature of its crystal structure is the formation of centrosymmetrically related, hydrogen-bonded dimer pairs, where the amino group of one molecule interacts with a ring nitrogen of a neighboring molecule.

In solution and in the solid state, **2-aminopyrimidine** can exist in tautomeric forms due to proton transfer. The primary equilibrium is the amine-imine tautomerism, involving the migration of a proton from the exocyclic amino group to one of the endocyclic ring nitrogen atoms.



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**Caption:** Amine-imine tautomerism in **2-aminopyrimidine**.

## Section 4: Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of **2-aminopyrimidine** and its derivatives.

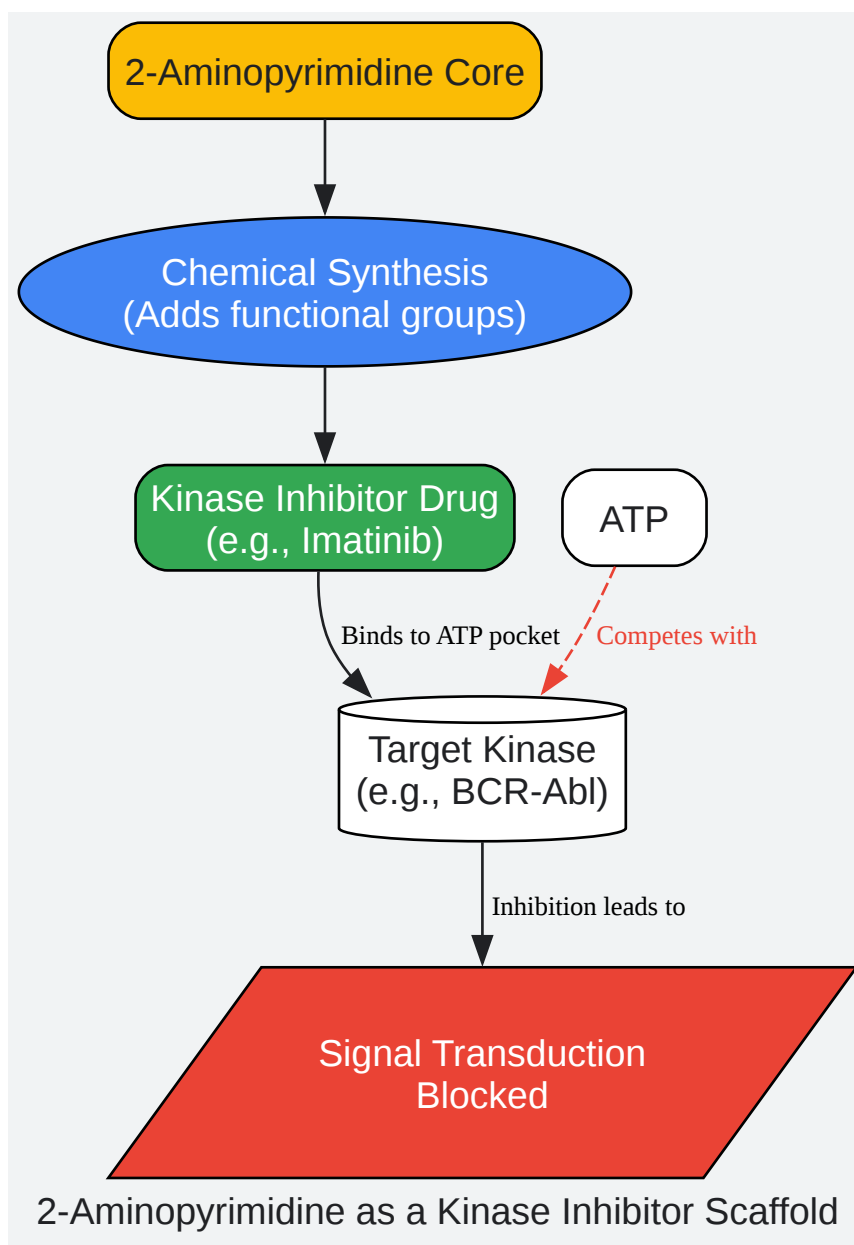
Table 3: Key Spectroscopic Features of **2-Aminopyrimidine**

Technique	Key Features and Assignments	References
$^1\text{H}$ NMR	Signals for aromatic protons on the pyrimidine ring and a characteristic signal for the amino ( $-\text{NH}_2$ ) protons. The chemical shifts are solvent-dependent.	
$^{13}\text{C}$ NMR	Resonances corresponding to the four unique carbon atoms in the molecule.	
FTIR	- N-H stretching vibrations (amino group): $\sim 3450\text{-}3180\text{ cm}^{-1}$ - $\text{NH}_2$ scissoring vibrations: $\sim 1650\text{ cm}^{-1}$ - C-N stretching: $\sim 1330\text{-}1260\text{ cm}^{-1}$	
Mass Spec.	Molecular ion peak ( $\text{M}^+$ ) corresponding to its molecular weight ( $95.11\text{ m/z}$ ).	

## Section 5: Chemical Reactivity and Applications

**2-Aminopyrimidine** is a versatile precursor in organic synthesis. The presence of three nitrogen atoms—one exocyclic and two endocyclic—provides multiple sites for chemical modification and coordination.

- **Scaffold for Drug Development:** It is a privileged scaffold in medicinal chemistry. Its ability to form key hydrogen bonds allows derivatives to act as hinge-binding motifs in many protein kinase inhibitors.
- **Synthesis of Fused Heterocycles:** It serves as a starting material for synthesizing fused ring systems like imidazopyrimidines and triazolopyrimidines.
- **Coordination Chemistry:** The nitrogen atoms can coordinate with various metal ions, forming a range of metal-organic complexes with interesting structural and magnetic properties.

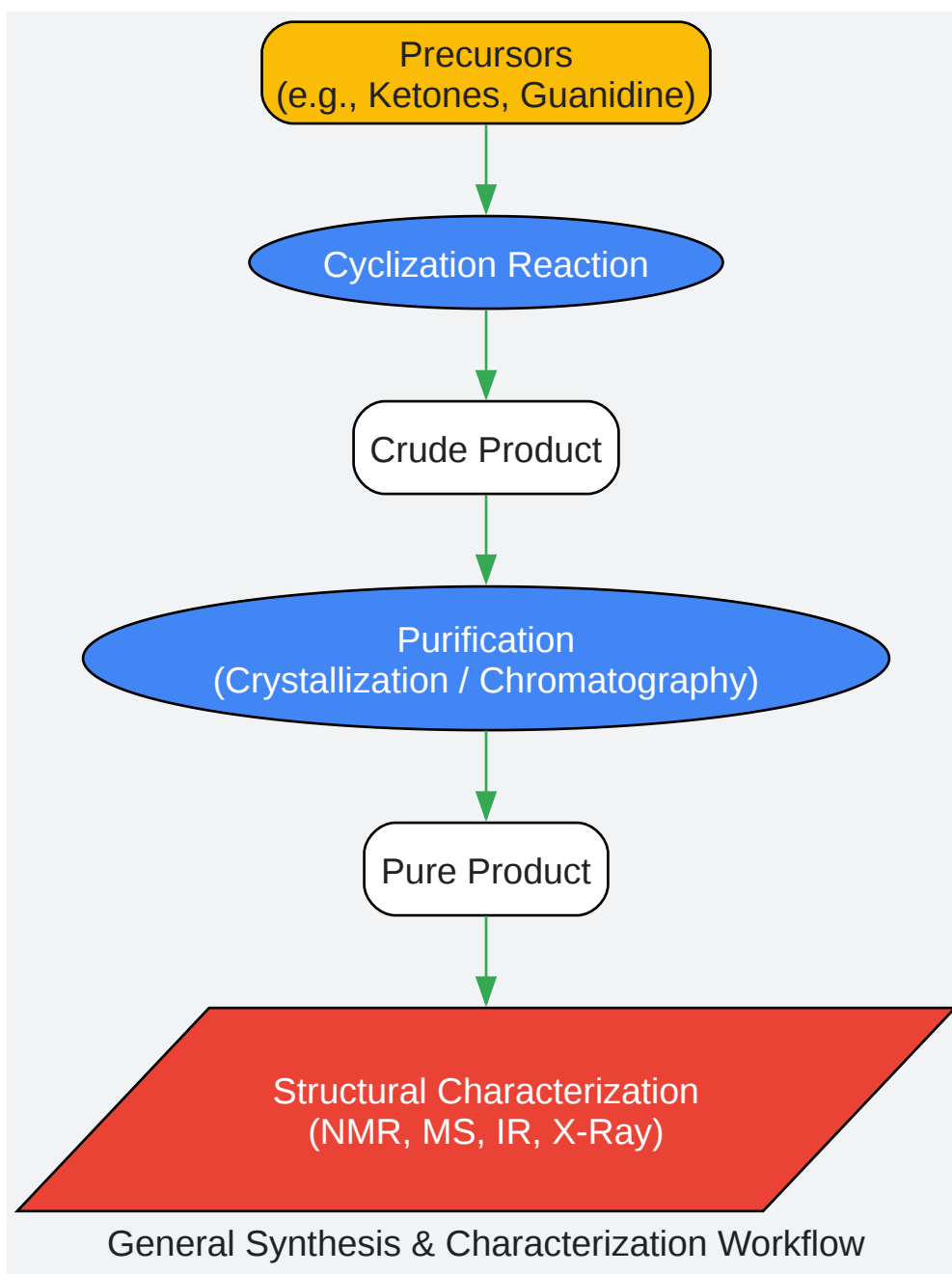


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**Caption:** Role of **2-aminopyrimidine** as a core scaffold for kinase inhibitors.

## Section 6: Synthesis and Characterization Workflow

The synthesis of **2-aminopyrimidine** and its derivatives can be achieved through various methods, often involving condensation and cyclization reactions. A common approach involves the reaction of  $\beta$ -dicarbonyl compounds with guanidine. A modern, efficient one-pot synthesis involves the reaction of ketones, arylacetylenes, and guanidine.



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